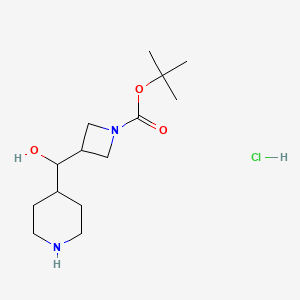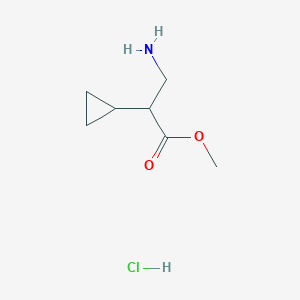![molecular formula C10H11N3O B8242217 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B8242217.png)
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its antiviral properties, particularly in the development of nucleoside analogs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, in cancer research, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cell proliferation . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avapritinib: A kinase inhibitor containing a similar pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that also features a fused heterocyclic ring system.
Uniqueness
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is unique due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(14)5-9-3-4-10-6-11-8(2)12-13(9)10/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXPEUZMYFJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=C2CC(=O)C)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242136.png)
![6,8-Dichloro-2,2-difluoro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B8242143.png)


![[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242156.png)
![[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242166.png)



![Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel-](/img/structure/B8242195.png)
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride](/img/structure/B8242203.png)


